![molecular formula C9H11NO2 B073130 4-Aminomethylphenylacetic acid CAS No. 1200-05-1](/img/structure/B73130.png)
4-Aminomethylphenylacetic acid
Overview
Description
4-Aminomethylphenylacetic acid is a unique chemical compound with the empirical formula C9H11NO2 and a molecular weight of 165.19 . It is used by early discovery researchers as part of a collection of unique chemicals . It is also known to be a nonsteroidal anti-inflammatory drug used to treat inflammation and pain .
Molecular Structure Analysis
The molecular structure of 4-Aminomethylphenylacetic acid is represented by the empirical formula C9H11NO2 . It also has a hydrochloride form with the empirical formula C9H12ClNO2 and a molecular weight of 201.65 .Scientific Research Applications
Peptide Mimic
4-Aminophenylacetic acid (4-APAA) is a peptide mimic that lacks a peptide bond . It has been shown to interact with a proton-coupled oligopeptide transporter using a number of different experimental approaches . This makes it a valuable tool in the study of peptide transport and the role of peptide mimics in biological systems.
Inhibition of Peptide Transport
In addition to its role as a peptide mimic, 4-APAA has been shown to inhibit the transport of labeled peptides . This property could be useful in the study of peptide transport mechanisms and could potentially be exploited in the development of drugs that target peptide transporters.
γ-Secretase Modulation
4-Aminomethylphenylacetic acid has been identified as a γ-secretase modulator via a scaffold design approach . γ-Secretase is an enzyme that plays a key role in the development of Alzheimer’s disease, and modulators of this enzyme are being investigated as potential treatments for this condition .
Biochemical for Proteomics Research
4-Aminomethylphenylacetic acid hydrochloride is used as a biochemical for proteomics research . Proteomics is the large-scale study of proteins, and chemicals like 4-APAA are often used to help researchers understand the structure and function of proteins.
Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) Type Carboxylic Acid Modulators
Starting from literature examples of nonsteroidal anti-inflammatory drugs (NSAIDs)-type carboxylic acid γ-secretase modulators (GSMs), 4-aminomethylphenylacetic acid was identified with a desirable γ-secretase modulation profile . This suggests that it could have potential applications in the treatment of inflammatory conditions.
Alzheimer’s Disease Treatment
The discovery of 4-aminomethylphenylacetic acids as γ-secretase modulators via a scaffold design approach has implications for the treatment of Alzheimer’s disease . By modulating the activity of γ-secretase, these compounds could potentially reduce the production of amyloid-β, a protein that forms plaques in the brains of people with Alzheimer’s disease .
properties
IUPAC Name |
2-[4-(aminomethyl)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-6-8-3-1-7(2-4-8)5-9(11)12/h1-4H,5-6,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAUVXXFRQXTTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363789 | |
Record name | 4-Aminomethylphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminomethylphenylacetic acid | |
CAS RN |
1200-05-1 | |
Record name | 4-Aminomethylphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Q & A
Q1: What is the significance of discovering novel γ-secretase modulators, specifically those structurally similar to 4-aminomethylphenylacetic acid?
A1: γ-Secretase is an enzyme involved in various biological processes, including the cleavage of amyloid precursor protein (APP). This cleavage produces amyloid-beta peptides (Aβ), which are implicated in the development of Alzheimer's disease. [] The research paper discusses the discovery of 4-aminomethylphenylacetic acid derivatives as potential γ-secretase modulators. [] These modulators are designed to influence γ-secretase activity and potentially reduce the production of Aβ, offering a potential therapeutic strategy for Alzheimer's disease. []
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